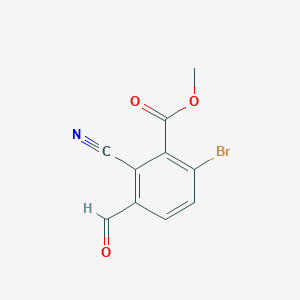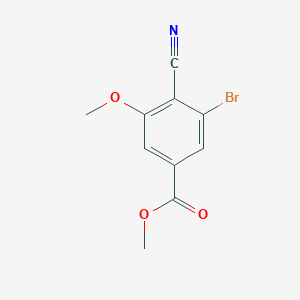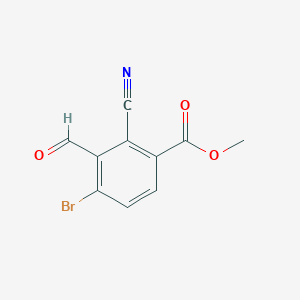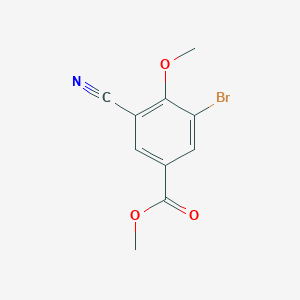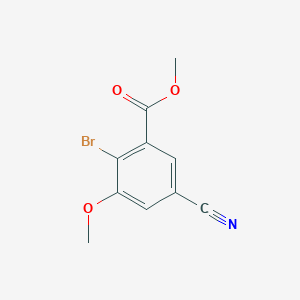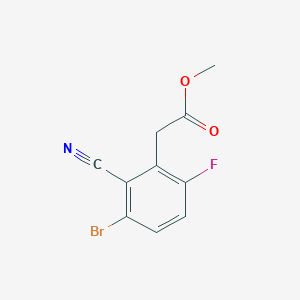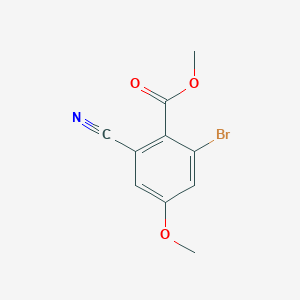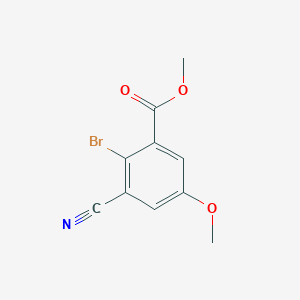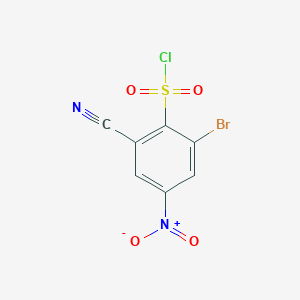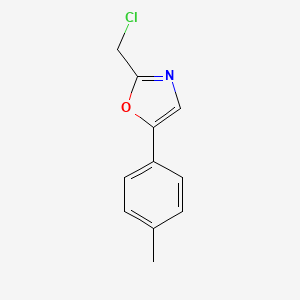
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole
Übersicht
Beschreibung
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole (CMMPO) is a chemical compound with a molecular weight of 218.6 g/mol and a melting point of 94-96°C. It is a colorless to yellowish solid with a slight odor. CMMPO is a member of the oxazole family, which is a class of heterocyclic compounds with a five-membered ring structure that contain two nitrogen atoms and two oxygen atoms. It is used in a variety of applications, including scientific research, laboratory experiments, and drug synthesis.
Wissenschaftliche Forschungsanwendungen
Synthetic Utility
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole and related compounds demonstrate significant utility in organic synthesis. For instance, 2-(halomethyl)-4,5-diphenyloxazoles have been utilized as reactive scaffolds for synthetic elaboration at the 2-position, leading to the preparation of various oxazole derivatives (Patil & Luzzio, 2016). Additionally, a study showed that 2-(chloromethyl)-5-methoxy-4-(p-nitrophenyl)oxazole could be produced through a BF3-catalyzed reaction, further emphasizing the compound's significance in synthetic chemistry (Ibata & Isogami, 1989).
Regioselectivity in Synthesis
The synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1.3-oxazoles has been described, showcasing a method that provides high regioselectivity under mild conditions (Yamane, Mitsudera, & Shundoh, 2004). This highlights the compound's role in producing specific molecular configurations with precision.
Role in Asymmetric Synthesis
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole derivatives have been used in various asymmetric synthesis applications. For example, lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazoles have been studied for their stereoselective addition to nitrones, leading to the formation of specific 2-alkenyl-4,5-dihydro-1,3-oxazoles (Capriati, Degennaro, Florio, & Luisi, 2002).
Potential in Anticancer Research
There is emerging research on the potential application of oxazole derivatives in anticancer therapy. A study on 1,3-oxazol-4-ylphosphonium salts, including derivatives of 2-(chloromethyl)-5-(4-methylphenyl)-1,3-oxazole, has indicated their efficacy against cancer cell lines, suggesting their potential as new anticancer drugs (Brusnakov et al., 2022).
Photophysical Properties
The structural and photophysical properties of oxazole derivatives have been explored, particularly in the context of their potential use in materials science, such as in organic light emitting diodes and other electronic applications. This includes the study of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, which has provided insights into the photophysical behavior of these molecules (Lopes et al., 2011).
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGNFFRNLWRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




